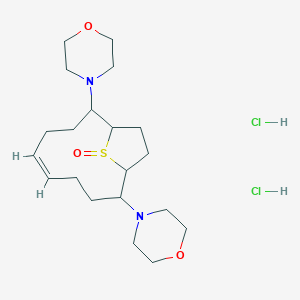
N-(3-hydroxypropyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypropyl)-3-phenylpropanamide, also known as HP3PA, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. In
Mécanisme D'action
The mechanism of action of N-(3-hydroxypropyl)-3-phenylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(3-hydroxypropyl)-3-phenylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-(3-hydroxypropyl)-3-phenylpropanamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-3-phenylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. N-(3-hydroxypropyl)-3-phenylpropanamide has also been shown to have neuroprotective effects and could be a potential treatment for Alzheimer's disease. In addition, N-(3-hydroxypropyl)-3-phenylpropanamide has been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-hydroxypropyl)-3-phenylpropanamide in lab experiments is its high purity and yield. The synthesis method has been optimized to produce a high-quality product. N-(3-hydroxypropyl)-3-phenylpropanamide is also relatively stable and can be stored for long periods of time. However, one limitation is that N-(3-hydroxypropyl)-3-phenylpropanamide is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, more research is needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-3-phenylpropanamide.
Orientations Futures
There are several future directions for research on N-(3-hydroxypropyl)-3-phenylpropanamide. One area of interest is the development of more water-soluble derivatives of N-(3-hydroxypropyl)-3-phenylpropanamide, which could make it easier to administer in experiments. Another area of interest is the investigation of the potential use of N-(3-hydroxypropyl)-3-phenylpropanamide in combination with other drugs or therapies. Finally, more research is needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-3-phenylpropanamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-hydroxypropyl)-3-phenylpropanamide involves the reaction of 3-phenylpropanoic acid with 3-hydroxypropylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. This synthesis method has been optimized to yield high purity and yield of N-(3-hydroxypropyl)-3-phenylpropanamide.
Applications De Recherche Scientifique
N-(3-hydroxypropyl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. N-(3-hydroxypropyl)-3-phenylpropanamide has also been investigated for its anti-inflammatory properties, which could be useful in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. In addition, N-(3-hydroxypropyl)-3-phenylpropanamide has been shown to have neuroprotective effects and could be a potential treatment for Alzheimer's disease.
Propriétés
Nom du produit |
N-(3-hydroxypropyl)-3-phenylpropanamide |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-(3-hydroxypropyl)-3-phenylpropanamide |
InChI |
InChI=1S/C12H17NO2/c14-10-4-9-13-12(15)8-7-11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2,(H,13,15) |
Clé InChI |
GKIDTIBTQBJOFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NCCCO |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)




![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)
![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)
![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)
